molecular formula C19H15NO4S2 B10898721 2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

Cat. No.: B10898721
M. Wt: 385.5 g/mol
InChI Key: SIZQKGNPASUHPG-YBEGLDIGSA-N
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Description

2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHYLBENZOATE typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazolidine ring . The final step involves esterification with 4-methylbenzoic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione .

Scientific Research Applications

2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C19H15NO4S2/c1-11-3-6-13(7-4-11)18(22)24-15-9-12(5-8-14(15)23-2)10-16-17(21)20-19(25)26-16/h3-10H,1-2H3,(H,20,21,25)/b16-10-

InChI Key

SIZQKGNPASUHPG-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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